Oxindole-3-acetic Acid-13C6

LC-MS/MS quantification matrix effect compensation stable isotope internal standard

Oxindole-3-acetic Acid-13C6 (OxIAA-13C6) is a 13C6-labeled stable isotope internal standard delivering a +6 Da mass shift for absolute quantification of endogenous OxIAA in complex plant, microbial, and mammalian matrices. Unlike deuterated analogs (e.g., OxIAA-d4), the 13C6 label ensures near-identical chromatographic behavior and co-elution with the native analyte, eliminating deuterium-induced retention time shifts that compromise ion suppression correction. This makes it the superior choice for rigorous LC-MS/MS workflows requiring matrix effect compensation in chlorophyll-rich plant extracts and multiplexed auxin metabolite panels. Ideal for auxin homeostasis research, DAO enzyme kinetics, and auxin catabolic flux studies.

Molecular Formula C₄¹³C₆H₉NO₃
Molecular Weight 197.14
Cat. No. B1160001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxindole-3-acetic Acid-13C6
Molecular FormulaC₄¹³C₆H₉NO₃
Molecular Weight197.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxindole-3-acetic Acid-13C6: Stable Isotope-Labeled Auxin Metabolite for LC-MS/MS Quantification


Oxindole-3-acetic acid-13C6 (OxIAA-13C6) is a 13C6-labeled stable isotope internal standard (SIL-IS) of oxindole-3-acetic acid (OxIAA), the primary oxidative catabolite of the plant hormone indole-3-acetic acid (IAA) [1]. With a molecular formula of C4(13C)6H9NO3, molecular weight 197.14 g/mol, and CAS 2724918-56-1, this compound features complete 13C substitution of all six carbon atoms in the oxindole ring and acetic acid side chain, providing a +6 Da mass shift relative to the endogenous unlabeled analyte [2]. OxIAA-13C6 is specifically designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the absolute quantification of OxIAA in complex biological matrices including plant tissues, microbial cultures, and mammalian biofluids [3].

Why Unlabeled Oxindole-3-acetic Acid or Deuterated Analogs Cannot Substitute for Oxindole-3-acetic Acid-13C6 in Quantitative LC-MS/MS


In quantitative LC-MS/MS analysis of endogenous OxIAA, substitution with unlabeled synthetic OxIAA offers no analytical advantage—it is chemically indistinguishable from the endogenous analyte and cannot correct for matrix effects or recovery variability. While deuterated analogs such as Oxindole-3-acetic acid-d4 (molecular weight 195.21 g/mol) provide a +4 Da mass shift, deuterium labeling introduces significant isotopic effects that frequently cause differential chromatographic retention times between the deuterated internal standard and the unlabeled analyte, compromising the IS's ability to co-elute with the target compound and properly compensate for ion suppression or enhancement [1]. In contrast, 13C6-labeled standards exhibit near-identical physicochemical properties and chromatographic behavior to the unlabeled analyte, ensuring co-elution and superior matrix effect compensation—a critical requirement for achieving accurate quantification in complex biological samples [2].

Oxindole-3-acetic Acid-13C6: Head-to-Head Quantitative Evidence of Superior Analytical Performance


13C6-Labeled Internal Standards Eliminate Quantitative Bias Caused by Deuterium Isotope Effects in LC-ESI-MS/MS

In a systematic head-to-head comparison of deuterated (2H) versus non-deuterated (13C and 15N) SIL-ISs for LC-ESI-MS/MS quantification, deuterated IS generated quantitatively biased results with concentrations on average 59.2% lower than those generated with 13C6 IS for the same analyte. Spike accuracy testing demonstrated that deuterated IS produced negatively biased results of -38.4%, whereas no significant bias was observed for 13C6 IS [1]. Post-column infusion experiments confirmed that ion suppression experienced by the unlabeled analyte and 13C6 IS was not equally experienced by the deuterated IS due to differential chromatographic retention, explaining the observed quantitative bias [1]. While this study examined 2-methylhippuric acid rather than OxIAA directly, the underlying isotopic effect mechanism applies universally to LC-ESI-MS/MS quantification of small molecules in complex biological matrices [2].

LC-MS/MS quantification matrix effect compensation stable isotope internal standard

Co-Elution and Identical Ionization Properties of 13C6-Labeled Internal Standards Ensure Accurate Matrix Effect Compensation

According to established literature on SIL-IS selection, 13C-labeled internal standards mimic the target analyte more faithfully than 2H-labeled internal standards, exhibiting identical or near-identical ionization properties and very close retention times [1]. Deuterium labeling can induce a chromatographic isotope effect where the deuterated IS elutes at a detectably different retention time from the unlabeled analyte, diminishing or negating the IS's capability to compensate for matrix effects during LC-ESI-MS/MS analysis [1]. This differential elution exposes the deuterated IS and the analyte to different solvent compositions and co-eluting matrix components at the moment of ionization, resulting in unequal ion suppression or enhancement that cannot be corrected through standard IS ratio calculations [2].

chromatographic co-elution ionization efficiency internal standard selection

Validated LC-MS/MS Protocol Employs 5 pmol 13C6-oxIAA per Sample for Absolute Quantification of Endogenous OxIAA

A comprehensive, validated protocol for plant hormone analysis by UHPLC-ESI-MS/MS specifies the addition of 5 pmol 13C6-oxIAA as internal standard per sample for the quantification of endogenous oxindole-3-acetic acid (oxIAA) in bacterial cells and liquid cultures [1]. This protocol, which also employs 13C6-IAA for free IAA quantification, utilizes stable isotope dilution for absolute quantification, with the 13C6-labeled internal standards added prior to extraction to correct for recovery losses and matrix effects throughout the entire sample preparation and analysis workflow [1]. The method achieves reliable quantification in complex samples such as lyophilized bacterial cells extracted with 60% methanol/10% formic acid/30% H2O and purified through sequential C18 and Oasis MCX solid-phase extraction [1].

plant hormone analysis isotope dilution method validation

OxIAA-13C6 Enables Absolute Quantification of the Irreversible IAA Inactivation Product via DAO-Mediated Oxidation

Oxindole-3-acetic acid is the product of irreversible oxidation of indole-3-acetic acid (IAA) catalyzed by Dioxygenase for Auxin Oxidation (DAO) in plants, representing a committed step in IAA inactivation and degradation [1]. OxIAA can be further glucosylated by UDP glucosyl transferases (UGTs) to oxindole-3-acetyl-1-glucosyl ester (oxIAGlc) [1]. In bacterial systems, a conserved auxin degradation (iad) operon in Variovorax encodes a Rieske non-heme dioxygenase (IadD/IadE complex) that transforms IAA into biologically inactive OxIAA, representing a distinct bacterial pathway for auxin inactivation [2]. Quantification of OxIAA using OxIAA-13C6 as an internal standard is essential for measuring DAO enzymatic activity, assessing auxin catabolic flux, and characterizing IAA inactivation phenotypes in plant and microbial systems [3].

auxin catabolism Dioxygenase for Auxin Oxidation (DAO) metabolic flux analysis

LC-MS/MS Fragmentation Profile of OxIAA Enables Specific MRM Transition Monitoring Distinct from IAA

LC-MS analysis of oxidized indole-3-acetic acid derivatives including oxindole-3-acetic acid reveals a characteristic fragmentation pattern with a strong response at m/z 146, representing an oxygenated quinolinium ion, and the notable absence of an ion at m/z 130 (which is characteristic of unoxidized IAA) [1]. Further oxidation products of oxindole-3-acetic acid, such as 7-hydroxy-oxindole-3-acetic acid, yield spectra containing an intense m/z 162 representing a hydroxy-2-oxoquinolonium ion [1]. This distinct fragmentation signature enables the development of specific Multiple Reaction Monitoring (MRM) transitions for OxIAA quantification that are orthogonal to those used for IAA, ensuring analytical specificity in multiplexed auxin metabolomics assays. When paired with OxIAA-13C6 as the internal standard, the MRM transitions for unlabeled OxIAA (e.g., m/z 206 → 146) and 13C6-OxIAA (e.g., m/z 212 → 152) provide baseline-resolved quantification channels [2].

MRM transitions fragment ion specificity mass spectrometry

Validated Application Scenarios for Oxindole-3-acetic Acid-13C6 in Quantitative Auxin Metabolomics


Absolute Quantification of Endogenous OxIAA in Plant Tissues via Isotope Dilution LC-MS/MS

Oxindole-3-acetic acid-13C6 is used as an internal standard for absolute quantification of endogenous OxIAA in Arabidopsis thaliana and other plant species via UHPLC-ESI-MS/MS [1]. The validated protocol involves adding 5 pmol of 13C6-oxIAA per sample prior to extraction, enabling correction for analyte losses during tissue homogenization, solid-phase extraction (C18 and MCX), and LC-MS/MS analysis [1]. This application directly supports research on auxin homeostasis, DAO enzyme activity characterization, and the study of IAA catabolic flux in plant developmental biology. The use of 13C6-labeled rather than deuterated IS ensures co-elution and accurate matrix effect compensation in chlorophyll-rich plant extracts where ion suppression is substantial.

Quantitative Profiling of Bacterial Auxin Degradation Pathways

In bacterial systems such as Variovorax species expressing the auxin degradation (iad) operon, OxIAA-13C6 enables absolute quantification of OxIAA produced from IAA via the Rieske non-heme dioxygenase (IadD/IadE) pathway [1]. This application supports research on rhizosphere microbiology, plant growth-promoting bacteria, and the ecological roles of bacterial auxin degradation. The stable isotope-labeled standard allows researchers to distinguish de novo bacterially produced OxIAA from background OxIAA present in complex culture media containing plant extracts or soil components. Quantitative OxIAA measurements are essential for characterizing Iad enzyme kinetics, screening bacterial strains for auxin degradation capacity, and evaluating engineered bacterial systems for agricultural biotechnology applications [1].

Multiplexed Auxin Metabolomics with Simultaneous Quantification of IAA, OxIAA, and Conjugates

OxIAA-13C6 is employed in multiplexed LC-MS/MS assays that simultaneously quantify multiple auxin metabolites including free IAA, OxIAA, and amino acid conjugates in a single analytical run [1]. The distinct fragmentation pattern of OxIAA (characteristic m/z 146 fragment vs IAA's m/z 130) combined with the +6 Da mass shift of 13C6-OxIAA provides orthogonal MRM channels that eliminate cross-talk between IAA and OxIAA quantification channels. This application supports comprehensive auxin metabolomics studies in plant biology, where understanding the balance between active IAA, inactivation product OxIAA, and storage forms (IAA-amino acid conjugates, IAA-glucose) is critical for dissecting auxin homeostasis mechanisms. The 13C6 label provides superior analytical performance compared to deuterated standards in these multiplexed assays by ensuring consistent retention time alignment across all analytes and ISs [2].

Metabolic Flux Analysis Using 13C6-IAA Tracer with 13C6-OxIAA as Internal Standard

In metabolic labeling studies, 13C6-IAA is fed to plant seedlings or bacterial cultures as a tracer, and the conversion to 13C6-OxIAA is monitored over time to measure in vivo auxin catabolic flux [1]. In this experimental design, OxIAA-13C6 can serve a dual role: when spiked at a different isotopic enrichment level, it can function as an internal standard for absolute quantification of both endogenous (12C) and tracer-derived (13C6) OxIAA pools. Alternatively, OxIAA-13C6 can be used as the IS for quantification of endogenous 12C-OxIAA in parallel tracer experiments. This application supports advanced studies of auxin turnover kinetics, tissue-specific differences in IAA oxidation rates, and the effects of genetic mutations or environmental treatments on auxin catabolic pathway flux [2].

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